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Executive Summary

4-Pentadecanol (CAS: 109212-91-1) is a secondary fatty alcohol characterized by a fifteen-
carbon chain with a hydroxyl group positioned at the fourth carbon.[1] Unlike its primary alcohol
counterparts used extensively in detergency, 4-pentadecanol presents unique steric properties
and lipophilicity profiles relevant to chemical ecology (pheromones), specialized surfactant
synthesis, and phase-change material research. This guide provides a rigorous analysis of its
chemical architecture, a self-validating synthetic protocol via Grignard addition, and definitive
spectroscopic characterization logic.

Part 1: Chemical Architecture & Physicochemical
Properties

The physicochemical behavior of 4-pentadecanol is governed by the asymmetry introduced by
the hydroxyl group at the C4 position. This creates a "head-and-tail" disruption in lipid packing
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compared to 1-pentadecanol, resulting in a lower melting point and unique rheological
properties.

Structural Identity[2][3]
e |UPAC Name: Pentadecan-4-ol
e Molecular Formula:
[2][3][4]
e Molecular Weight: 228.42 g/mol [5]

o Chirality: The C4 carbon is a stereocenter, existing as (R)- and (S)-enantiomers. Unless
stereoselective synthesis is employed, the product is a racemate.

hvsicochemical

Property Value Technical Note

Extrapolated from isomer data;

Boiling Point ~283°C (760 mmHg) ) ) o
requires high-vac distillation.
Lower than 1-pentadecanol

Melting Point 33-36°C (46°C) due to steric hindrance
in crystal lattice packing.
Highly lipophilic; crosses

LogP (Octanol/Water) ~6.4 biological membranes via
passive diffusion.
Amphiphilic character, though

H-Bond Donors/Acceptors 1/1 water solubility is negligible
(<0.1 mg/L).

) Useful for purity checks during
Refractive Index 1.445

fractionation.

Part 2: Synthetic Pathways & Protocols
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The synthesis of 4-pentadecanol is best approached through retrosynthetic disconnection at
the C4 position, utilizing the Grignard reaction. This method offers higher modularity than
reducing the corresponding ketone (4-pentadecanone), as it allows for the assembly of the
carbon skeleton from commercially available precursors.

Retrosynthetic Logic

To construct the C15 skeleton with an -OH at C4, we disconnect the C3-C4 or C4-C5 bond.

o Pathway A (Preferred): Reaction of Butanal (C4 aldehyde) with Undecylmagnesium bromide
(C11 Grignard).

o Rationale: Butanal is a cheap, high-purity commodity chemical. Undecyl halides are
readily available.

o Pathway B: Reaction of Dodecanal (C12 aldehyde) with Propylmagnesium bromide (C3
Grignard).

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 4-pentadecanol via Grignard addition.

Reagents:

e Undecyl bromide (1-Bromoundecane)
e Magnesium turnings (activated)

o Butanal (freshly distilled)

o Diethyl ether (anhydrous) or THF

e Dilute HCI or Ammonium Chloride (

Step-by-Step Methodology:
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 Activation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask under Nitrogen flow.
Add Mg turnings (1.1 eq) and a crystal of iodine to initiate surface activation.

e Grignard Formation: Add Undecyl bromide (1.0 eq) in anhydrous ether dropwise.

o Critical Check: The solution must turn turbid/grey and boil spontaneously (exothermic). If
not, apply gentle heat.

o Causality: Moisture kills the reaction. The grey color indicates the formation of the
organomagnesium species (

» Nucleophilic Attack: Cool the Grignard solution to 0°C. Add Butanal (0.9 eq) dropwise.

o Mechanism:[6][7][8] The nucleophilic carbon of the undecyl chain attacks the electrophilic
carbonyl carbon of butanal.

» Hydrolysis (Quenching): Pour the reaction mixture into ice-cold saturated

o Why

? Strong acids can dehydrate the secondary alcohol to an alkene.
provides a gentle proton source to convert the alkoxide (

) to the alcohol (
)
 Purification: Extract with ether, dry over

, and concentrate. Purify via vacuum distillation or silica gel column chromatography
(Hexane:Ethyl Acetate 9:1).

Synthesis Workflow Diagram
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Figure 1: Grignard synthesis workflow for 4-pentadecanol, highlighting the convergent
assembly of the C15 skeleton.

Part 3: Structural Characterization (Spectroscopy)

Trustworthy identification relies on Mass Spectrometry (MS) and Nuclear Magnetic Resonance
(NMR).[9] For secondary alcohols, Alpha-Cleavage in MS is the definitive diagnostic tool.

Mass Spectrometry (EI-MS) Fragmentation Logic
In Electron lonization (EI), the molecular ion (

) of alcohols is often weak. The molecule fragments adjacent to the hydroxyl-bearing carbon
(alpha-cleavage).[10]

Fragmentation Rules for 4-Pentadecanol.:
o Cleavage A (C3-C4 bond): Loss of Propyl radical (

, mass 43).

o Detected lon:

o Cleavage B (C4-C5 bond): Loss of Undecyl radical (

, mass 155).
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o Detected lon:

(
)-
e Dehydration: Loss of water (
, mass 18).
o Detected lon:
(Alkene peak).

Diagnostic Confirmation: The presence of significant peaks at m/z 73 and m/z 185 confirms the
alcohol is at position 4. If it were 2-pentadecanol, the peaks would be m/z 45 (loss of methyl)
and m/z 213.

Fragmentation Pathway Diagram

Molecular lon (M+)
m/z 228

i

Alpha Cleavage A Alpha Cleavage B Dehydration
(Lose Propyl) (Lose Undecyl) (Lose H20)

i !

Fragment B
m/z 73 Alkene lon
(C4H90O+) m/z 210
*Base Peak Candidate*

Fragment A
m/z 185
(C12H250+)
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Figure 2: Mass Spectrometry fragmentation logic. The m/z 73 and 185 peaks are the
"fingerprint" of the 4-position hydroxyl group.

NMR Spectroscopy Expectations
¢ NMR (CDCI3):

o ~3.6 ppm (1H, multiplet): The methine proton at C4 (
).
o ~1.4 ppm (Broad singlet): Hydroxyl proton (concentration dependent).

o ~0.9 ppm (6H, overlapping triplets): Terminal methyl groups.

e NMR:

o ~72.0 ppm: The C4 carbon attached to oxygen. This shift is characteristic of secondary
alcohols (primary are ~62 ppm).

Part 4: Applications & Biological Relevance[11]
Chemical Ecology (Pheromones)

Secondary fatty alcohols are ubiquitous in insect communication. While 4-pentadecanol is less
common than 2-pentadecanol (found in Drosophila aggregation pheromones), it serves as a
bioactive analog in pheromone blend studies. The specific chirality (R vs S) often dictates
biological activity, making the synthesis of racemic 4-pentadecanol a critical control in
electroantennography (EAG) assays.

Surfactants and Lipids

In drug delivery, 4-pentadecanol acts as a permeation enhancer. Its lipophilicity (LogP ~6.4)
allows it to intercalate into the stratum corneum lipid bilayer, while the "kink" provided by the C4
hydroxyl group disrupts the packing order, fluidizing the membrane and facilitating the transport
of active pharmaceutical ingredients (APIs).
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« National Institute of Standards and Technology (NIST).n-Pentadecanol Mass Spectrum and
Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: Link directs to
general pentadecanol data for spectral comparison).

¢ PubChem.Pentadecan-4-ol Compound Summary. National Library of Medicine. Available at:
[Link]

« Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for Alpha-Cleavage rules).

o Cheméo.Chemical Properties of 4-Pentadecanol. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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